REACTION_CXSMILES
|
[OH:1][C:2]([C:7]1[S:8][CH:9]=[CH:10][CH:11]=1)([CH2:5][CH3:6])[CH2:3][CH3:4].C([Li])CCC.[C:17](=[O:19])=[O:18]>C1COCC1>[OH:1][C:2]([C:7]1[S:8][C:9]([C:17]([OH:19])=[O:18])=[CH:10][CH:11]=1)([CH2:3][CH3:4])[CH2:5][CH3:6]
|
Name
|
|
Quantity
|
0.34 g
|
Type
|
reactant
|
Smiles
|
OC(CC)(CC)C=1SC=CC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After one h, the mixture is partitioned between diethyl ether and 1N NaHCO3
|
Type
|
WASH
|
Details
|
The aqueous layer is washed with ether
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
OC(CC)(CC)C1=CC=C(S1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.236 g | |
YIELD: PERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |